1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride
Description
1-(Pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1306605-21-9) is a heterocyclic sulfonyl chloride derivative characterized by a pyridin-3-yl substituent attached to the pyrazole ring. Its molecular formula is C₈H₆ClN₃O₂S, with a molecular weight of 275.105 g/mol . The compound’s structure combines a pyridine ring (providing π-electron density and hydrogen-bonding capability) with a pyrazole-sulfonyl chloride moiety, making it a versatile intermediate in organic synthesis. It is primarily utilized in pharmaceuticals and agrochemicals as a sulfonylating agent to introduce the sulfonyl group (-SO₂Cl) into target molecules .
Properties
Molecular Formula |
C8H6ClN3O2S |
|---|---|
Molecular Weight |
243.67 g/mol |
IUPAC Name |
1-pyridin-3-ylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-5-11-12(6-8)7-2-1-3-10-4-7/h1-6H |
InChI Key |
ICBUIOOHVYCOLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride can be synthesized through a multi-step process. One common method involves the cyclization of 3-hydrazinopyridine-dihydrochloride with acrylonitrile to form 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine. This intermediate is then oxidized to 3-(3-amino-1H-pyrazol-1-yl)pyridine, which is subsequently converted to the sulfonyl chloride derivative using chlorosulfonic acid .
Industrial Production Methods
Industrial production of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The pyrazole and pyridine rings can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Functionalized Pyrazole and Pyridine Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of advanced materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The compound can also interact with biological targets through its pyrazole and pyridine rings, which can form hydrogen bonds and π-π interactions with proteins and enzymes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Sulfonyl Chlorides
Reactivity and Functional Differences
- Electron Effects: The pyridin-3-yl group in the target compound provides moderate electron-withdrawing effects, facilitating nucleophilic substitution at the sulfonyl chloride group. In contrast, the trifluoromethyl group in 1-(5-Trifluoromethyl-2-pyridyl)-1H-pyrazole-4-sulfonyl chloride significantly increases electrophilicity, accelerating sulfonylation reactions .
Steric and Solubility Considerations :
- Oxolane- and oxane-substituted derivatives (e.g., CAS 1339213-79-4 and 1340488-60-9) exhibit steric hindrance due to their cyclic ether substituents, reducing their utility in sterically demanding reactions. Their lower solubility in aqueous media also limits applications in biological systems .
- The planar pyridin-3-yl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), favoring its use in pharmaceutical synthesis .
Application-Specific Advantages
- Pharmaceuticals: The target compound’s pyridin-3-yl group enables π-π stacking interactions with aromatic amino acids in drug targets, improving binding affinity in kinase inhibitors . 1-(5-Trifluoromethyl-2-pyridyl)-1H-pyrazole-4-sulfonyl chloride is preferred in agrochemicals due to the CF₃ group’s resistance to metabolic degradation .
Material Science :
- Oxane-substituted derivatives are used in polymer crosslinking due to their thermal stability and rigid structure .
Biological Activity
1-(Pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride. Compounds in this class have shown significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives exhibited IC50 values in the low micromolar range against U937 cells, indicating potent growth inhibition .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that certain compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For example, specific analogs have shown COX-2 inhibitory activities with IC50 values ranging from 0.034 to 0.052 μM, suggesting they may serve as effective anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial activity of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride has been investigated against various pathogens. Studies indicate that these compounds possess broad-spectrum antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Research has identified key substituents that enhance potency and selectivity against specific biological targets:
| Substituent Position | Modification | Observed Activity |
|---|---|---|
| N1 | Methyl group | Enhanced anticancer activity |
| C3 | Aromatic groups | Increased COX inhibition |
| C4 | Sulfonamide moiety | Critical for potency |
These findings suggest that modifications at these positions can significantly influence the pharmacological profile of the compounds .
Case Study 1: Anticancer Activity
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against various human tumor cell lines. The results indicated that compounds with electron-withdrawing groups at the para position of the phenyl ring demonstrated enhanced cytotoxicity, with some achieving IC50 values below 10 μM .
Case Study 2: Anti-inflammatory Efficacy
Another investigation focused on evaluating the anti-inflammatory effects of several pyrazole derivatives using an animal model. The results showed that certain derivatives significantly reduced edema compared to standard treatments like celecoxib, highlighting their potential as safer alternatives with fewer side effects .
Q & A
Basic Research Questions
What are the common synthetic routes for preparing 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride?
The synthesis typically involves functionalizing pyrazole intermediates with sulfonyl chloride groups. A general approach includes:
- Step 1 : Forming the pyrazole core via cyclization of hydrazines with β-keto esters or α,β-unsaturated ketones.
- Step 2 : Sulfonation using chlorosulfonic acid or SOCl₂ to introduce the sulfonyl chloride moiety. For example, similar sulfonyl chloride derivatives (e.g., 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride) are synthesized via nucleophilic substitution under anhydrous conditions .
- Step 3 : Purification via recrystallization (e.g., methanol as a solvent) or column chromatography to achieve >95% purity, as seen in analogous procedures .
How is the compound characterized to confirm its structural integrity?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify pyrazole and pyridine ring substitution patterns.
- X-ray Crystallography : For unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, ensuring accurate bond length/angle measurements .
- Mass Spectrometry : High-resolution MS to validate molecular weight and isotopic patterns.
What precautions are necessary for handling this sulfonyl chloride?
- Moisture Sensitivity : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Emergency measures for skin/eye contact include immediate rinsing with water, as outlined in safety data sheets for structurally related sulfonyl chlorides .
Advanced Research Questions
How can researchers address low yields in sulfonation reactions of pyrazole intermediates?
Low yields often arise from:
- Competing Hydrolysis : Trace moisture degrades sulfonyl chloride. Use rigorously dried solvents (e.g., molecular sieves) and anhydrous reaction conditions.
- Side Reactions : Optimize reaction temperature and time. For example, refluxing in xylene for 25–30 hours improves conversion in analogous sulfonylation reactions .
- Catalyst Screening : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency.
How should contradictions between spectral data and computational models be resolved?
- Multi-Technique Validation : Cross-validate NMR/X-ray data with DFT calculations. For example, crystallographic data from SHELX-refined structures can resolve ambiguities in NMR assignments .
- Dynamic Effects : Consider tautomerism or conformational flexibility in pyrazole systems, which may lead to discrepancies between experimental and simulated spectra.
What strategies optimize the reaction of this sulfonyl chloride with sterically hindered amines?
- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions.
- Base Selection : Employ non-nucleophilic bases (e.g., Et₃N) to deprotonate amines without competing sulfonate ester formation.
How can computational modeling predict reactivity in sulfonamide formation?
- DFT Calculations : Model transition states to identify favorable attack trajectories for nucleophiles.
- Electrostatic Potential Maps : Predict reactive sites on the sulfonyl chloride group. For example, crystallographic data (e.g., bond lengths in sulfonyl chlorides) inform charge distribution .
Methodological Considerations
What analytical techniques are critical for monitoring reaction progress?
- TLC/HPLC : Track consumption of starting materials.
- In Situ IR Spectroscopy : Monitor sulfonyl chloride peaks (~1360–1180 cm⁻¹ for S=O stretches).
- Quenching Tests : Aliquot reactions into aqueous NaOH to detect unreacted sulfonyl chloride via pH changes .
How can researchers mitigate decomposition during long-term storage?
- Lyophilization : Convert to a stable sulfonamide derivative for storage.
- Stabilizers : Add desiccants (e.g., silica gel) to storage vials.
Data Interpretation Challenges
How are conflicting crystallographic and spectroscopic data reconciled?
- Twinned Crystals : Use SHELXD/SHELXE for structure solution in cases of twinning or disorder .
- Dynamic NMR : Analyze variable-temperature NMR to detect fluxional behavior not captured in static X-ray structures.
What statistical methods validate reproducibility in synthetic protocols?
- Design of Experiments (DoE) : Use factorial designs to assess the impact of variables (e.g., solvent, temperature).
- Control Charts : Track yield and purity across multiple batches to identify systematic errors.
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
